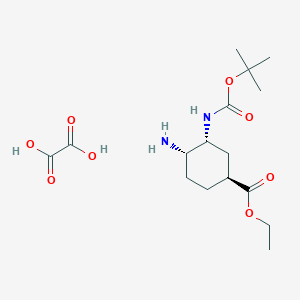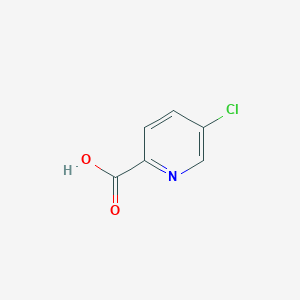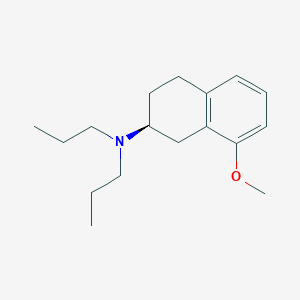
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a synthetic compound that belongs to the class of serotonin receptor agonists. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
作用機序
8-OH-DPAT acts as a selective agonist of the 5-HT1A serotonin receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. Activation of this receptor by 8-OH-DPAT leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus, resulting in an increase in serotonin release in the prefrontal cortex and other regions of the brain. This, in turn, leads to the modulation of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of mood and cognition.
生化学的および生理学的効果
The biochemical and physiological effects of 8-OH-DPAT are complex and varied, depending on the dose, route of administration, and experimental conditions. In general, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
8-OH-DPAT has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A serotonin receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life, its potential for non-specific binding to other receptors, and its potential for inducing side effects in some experimental models.
将来の方向性
There are several potential future directions for research on 8-OH-DPAT, including the development of more selective and potent agonists of the 5-HT1A serotonin receptor, the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), may provide new insights into the effects of 8-OH-DPAT on the brain and its potential therapeutic applications.
合成法
The synthesis of 8-OH-DPAT involves the reaction between 2-naphthol and dipropylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with methanol and hydrochloric acid to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
8-OH-DPAT has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
特性
CAS番号 |
119432-89-2 |
|---|---|
製品名 |
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC名 |
(2S)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 |
InChIキー |
SPOMVKJPPZWHRF-HNNXBMFYSA-N |
異性体SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
正規SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
同義語 |
(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



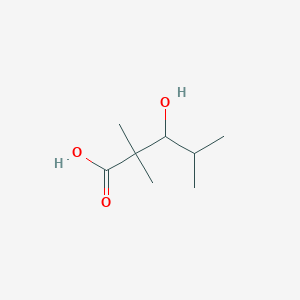
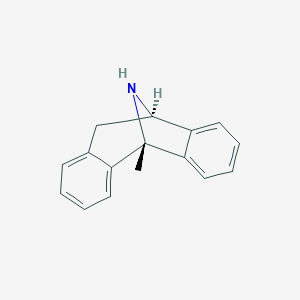
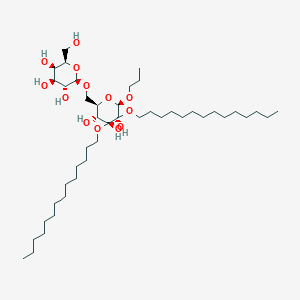
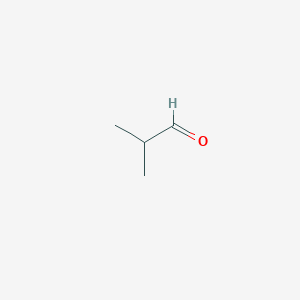
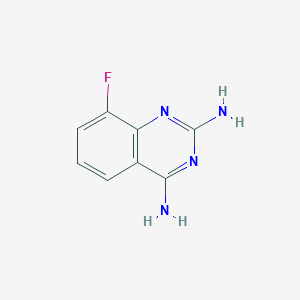
![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
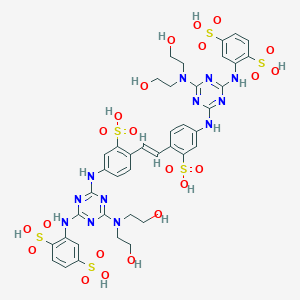
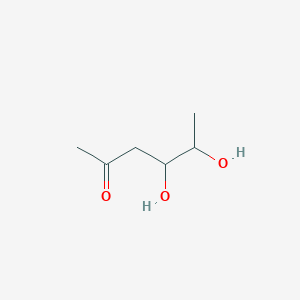
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B47898.png)
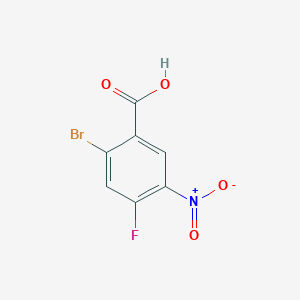
![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
